HS 024

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

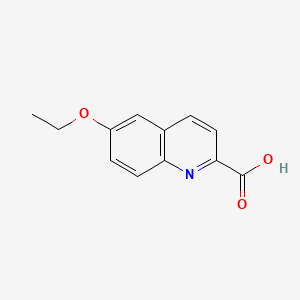

HS 024 is a highly potent melanocortin MC 4 receptor antagonist . The Ki values are 0.29, 18.6, 5.45, and 3.29 nM for cloned human MC 4, MC 1, MC 3, and MC 5 receptors respectively . It increases food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats, following central administration in vivo .

Molecular Structure Analysis

The molecular weight of this compound is 1266.5 . Its formula is C58H79N19O10S2 . The sequence is CXRHXRWGC, with modifications: Cys-1 = N-terminal Ac, X-2 = Nle, X-5 = Nal, Cys-9 = C-terminal amide, Disulfide bridge: 1-9 .Physical and Chemical Properties Analysis

This compound is soluble to 0.50 mg/ml in water . It should be stored at -20°C .Scientific Research Applications

HSC Chemistry Software in Chemical Research

- Application in Chemical Research : The use of HSC chemistry software in chemical research, particularly in universities, has proven beneficial. It aids in finding optimal reaction conditions and yields, enhancing the precision and efficiency of chemical experimental investigations (Wang Yan-kun, 2013).

Mapping and Characterization of Open Chromatin

- Genetic Regulatory Elements Identification : DNase I hypersensitive (HS) sites mapping is a precise method for identifying genetic regulatory elements. This research employed high-throughput sequencing and whole-genome tiled array strategies to create a comprehensive genome-wide open chromatin map in human primary CD4+ T cells (A. Boyle et al., 2008).

Blood Stem Cells in Regenerative Medicine

- Regenerative Medicine : The development of haematopoietic stem cells (HSCs) showcases the critical role of clinical innovation in translational processes in regenerative medicine. This study highlights the two-way knowledge flow between basic science and clinical research (Paul Martin, N. Brown, A. Kraft, 2008).

Ethical Issues in Stem Cell Research

- Ethical Considerations : Human stem cell (hSC) research presents ethical and political controversies, especially regarding the derivation of pluripotent stem cell lines. This paper critically analyzes these ethical and policy issues to ensure that stem cell research is conducted ethically (B. Lo & Lindsay Parham, 2009).

Molecular Dynamics of Humic Substances

- Environmental Processes : The study of humic substances (HS), important in environmental processes like plant growth and carbon storage, has been advanced by computational modeling, including molecular dynamics simulations (Mario Orsi, 2014).

STEM Research Experience in High School Students

- Education in Research : High school research experience programs (HSREPs) in STEM fields significantly impact students' research understanding and career pathways. Different models of HSREPs and their effectiveness are analyzed in this study (Zubair Ahmad, Mohammad Ammar, N. Al-Thani, 2021).

Health Services Research in Dermatologic Care

- Improving Health Care Systems : Health services research (HSR) in dermatology has led to better understanding and improvements in health care systems. This paper discusses the challenges and achievements in HSR in dermatology (M. Chren, 2011).

Mechanism of Action

Target of Action

HS 024 is a highly potent melanocortin MC4 receptor antagonist . The melanocortin 4 (MC4) receptor is part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .

Mode of Action

This compound interacts with the MC4 receptor, blocking its activity . This antagonistic action on the MC4 receptor leads to an increase in food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanocortin pathway. By acting as an antagonist at the MC4 receptor, this compound disrupts the normal functioning of this pathway, leading to increased food intake and altered cardiovascular responses .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its interaction with the MC4 receptor. It shows linear, dose-proportional pharmacokinetics . The concentrations of active TFV-DP in peripheral blood mononuclear cells were higher (approximately 2- to 11-fold increase) and TFV in plasma were lower (approximately 4.5- to 25-fold reduction) in subjects taking this compound than those in the TDF group .

Result of Action

The result of this compound’s action is an increase in food intake and a blockage of α-MSH- and MTII-induced hypotension and bradycardia in rats . This suggests that this compound could potentially be used in the treatment of conditions related to food intake and cardiovascular function.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound HS 024 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chlorobenzoic acid", "4-aminophenol", "Phosphorus oxychloride", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chlorobenzoic acid is treated with phosphorus oxychloride in the presence of dimethylformamide to form 4-chlorobenzoyl chloride.", "Step 2: 4-chlorobenzoyl chloride is reacted with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-chlorobenzoylamino)phenol.", "Step 3: 4-(4-chlorobenzoylamino)phenol is treated with hydrochloric acid to form 4-(4-chlorobenzoylamino)phenol hydrochloride.", "Step 4: 4-(4-chlorobenzoylamino)phenol hydrochloride is extracted with ethyl acetate and the organic layer is washed with water to obtain the final product HS 024 in pure form." ] } | |

CAS No. |

212370-59-7 |

Molecular Formula |

C58H79N19O10S2 |

Molecular Weight |

1266.5 g/mol |

IUPAC Name |

(4R,10S,13S,16R,19S,22S,25S,28R)-28-acetamido-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide |

InChI |

InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |

InChI Key |

PUOCNCOPVAOMDE-LQXMKOPKSA-N |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |

SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)